molecular formula C7H5N3O B1599990 Pyrido[3,4-D]pyridazin-1(2H)-one CAS No. 25381-41-3

Pyrido[3,4-D]pyridazin-1(2H)-one

Cat. No.: B1599990
CAS No.: 25381-41-3
M. Wt: 147.13 g/mol
InChI Key: LVWFGUZOHQWWFU-UHFFFAOYSA-N
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Description

Pyrido[3,4-D]pyridazin-1(2H)-one is a heterocyclic compound featuring a fused bicyclic structure composed of a pyridine ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-D]pyridazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,4-D]pyridazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .

Scientific Research Applications

Pyrido[3,4-D]pyridazin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[3,4-D]pyridazin-1(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: Pyrido[3,4-D]pyridazin-1(2H)-one is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties compared to its simpler analogs.

Properties

IUPAC Name

2H-pyrido[3,4-d]pyridazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-1-2-8-3-5(6)4-9-10-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWFGUZOHQWWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447956
Record name pyrido[3,4-d]pyridazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25381-41-3
Record name pyrido[3,4-d]pyridazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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